

# physicochemical properties of 3-Bromo-2-chloro-6-fluorobenzaldehyde

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## Compound of Interest

Compound Name: 3-Bromo-2-chloro-6-fluorobenzaldehyde

Cat. No.: B1372945

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An In-depth Technical Guide to the Physicochemical Properties of **3-Bromo-2-chloro-6-fluorobenzaldehyde**

## Introduction

**3-Bromo-2-chloro-6-fluorobenzaldehyde** is a polysubstituted aromatic aldehyde that serves as a versatile building block in modern organic synthesis. Its unique arrangement of electron-withdrawing and sterically demanding halogen substituents (bromine, chlorine, and fluorine) on the benzaldehyde scaffold imparts a distinct reactivity profile. This makes it a valuable intermediate for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its known and predicted physicochemical properties, detailed methodologies for their experimental determination, and an expert analysis of its chemical reactivity.

It is crucial to distinguish this compound, with CAS Number 1114809-11-8, from its isomer, 3-bromo-6-chloro-2-fluorobenzaldehyde (CAS Number 886615-30-1), as the different substitution patterns will result in distinct physical and chemical properties.<sup>[1][2]</sup>

## Physicochemical Properties

The empirical and predicted physicochemical data for **3-Bromo-2-chloro-6-fluorobenzaldehyde** are summarized below. It is important to note that while some properties

have been computationally predicted, experimental verification is recommended for critical applications.

Property	Value	Source(s)
CAS Number	1114809-11-8	[1][3]
Molecular Formula	C <sub>7</sub> H <sub>3</sub> BrClFO	[1][4]
Molecular Weight	237.45 g/mol	[1]
Boiling Point	262.4 ± 35.0 °C at 760 mmHg (Predicted)	[5]
Density	1.8 ± 0.1 g/cm <sup>3</sup> (Predicted)	[5]
Melting Point	Data not available	
Solubility	Data not available	
Thermal Stability	Data not available	

## Experimental Determination of Physicochemical Properties

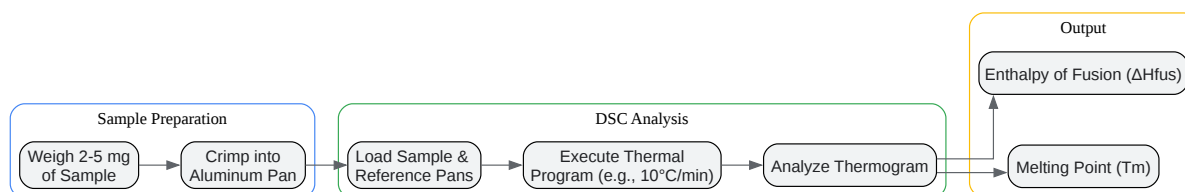
For researchers requiring precise experimental data, the following protocols outline the standard methodologies for determining the key physicochemical properties of **3-Bromo-2-chloro-6-fluorobenzaldehyde**.

### Melting Point Determination using Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC is a highly sensitive thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference.[6] It is the preferred method for obtaining an accurate melting point (T<sub>m</sub>) and the enthalpy of fusion (ΔH<sub>fus</sub>), providing insights into the purity and crystalline nature of the compound.[7]

Methodology:

- **Sample Preparation:** Accurately weigh approximately 2-5 mg of **3-Bromo-2-chloro-6-fluorobenzaldehyde** into an aluminum DSC pan.
- **Encapsulation:** Crimp the pan with an aluminum lid to ensure good thermal contact and contain the sample.
- **Instrument Setup:** Place the sample pan and an empty, hermetically sealed reference pan into the DSC cell.
- **Thermal Program:**
  - Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).
  - Ramp the temperature at a controlled rate, typically 2-10 °C/min, to a temperature significantly above the melting point (e.g., 200 °C).<sup>[7]</sup> A slower ramp rate generally provides better resolution.
  - The experiment should be conducted under an inert nitrogen atmosphere (e.g., 50 mL/min) to prevent oxidative degradation.<sup>[7]</sup>
- **Data Analysis:** The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The area under the peak corresponds to the heat of fusion.



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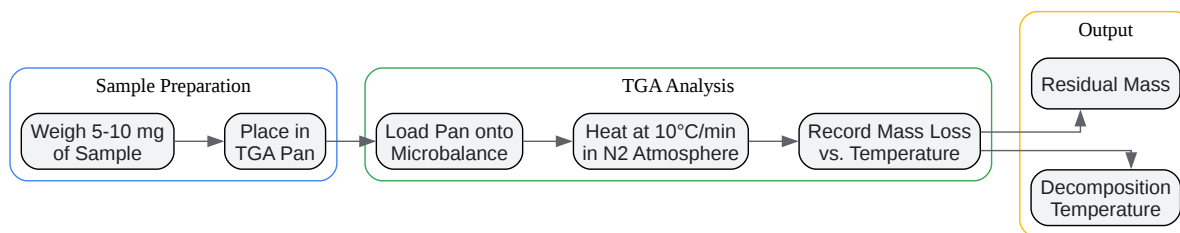
*DSC workflow for melting point determination.*

## Thermal Stability Assessment using Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.<sup>[8]</sup> This is crucial for determining the decomposition temperature and assessing the thermal stability of the compound, which is vital information for handling, storage, and planning chemical reactions at elevated temperatures.

Methodology:

- **Sample Preparation:** Place a small, accurately weighed sample (5-10 mg) of **3-Bromo-2-chloro-6-fluorobenzaldehyde** into a tared TGA pan (typically ceramic or platinum).
- **Instrument Setup:** Position the pan onto the TGA's high-precision microbalance within the furnace.
- **Atmosphere Control:** Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.
- **Heating Program:** Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min).
- **Data Acquisition:** Continuously record the sample's mass as a function of temperature.
- **Data Analysis:** The resulting TGA curve plots percentage weight loss versus temperature. The onset temperature of significant weight loss indicates the beginning of thermal decomposition.



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*TGA workflow for thermal stability analysis.*

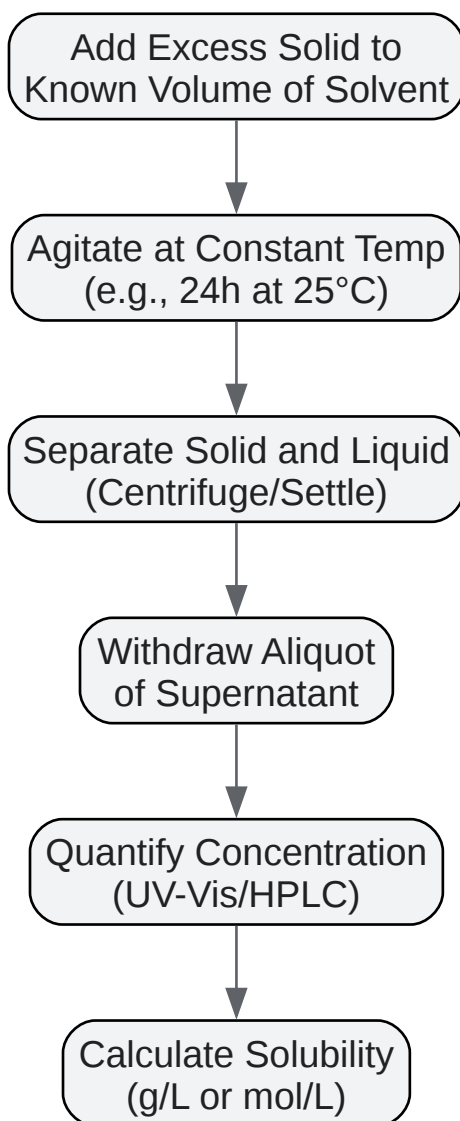
## Solubility Determination

Expertise & Experience: Understanding the solubility of **3-Bromo-2-chloro-6-fluorobenzaldehyde** in various solvents is critical for its use in synthesis, purification, and formulation. Due to its halogenated and aromatic nature, it is expected to have low solubility in water but good solubility in common organic solvents.[9] The shake-flask method is a reliable technique for determining solubility.[10]

### Methodology:

- **Solvent Selection:** Choose a range of solvents relevant to potential applications (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, DMSO).
- **Sample Preparation:** Add an excess amount of **3-Bromo-2-chloro-6-fluorobenzaldehyde** to a known volume of each solvent in a sealed vial. The excess solid ensures that a saturated solution is formed.
- **Equilibration:** Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or stirrer is recommended.
- **Phase Separation:** Allow the vials to stand undisturbed for the solid to settle. If necessary, centrifuge the samples to ensure complete separation of the undissolved solid.

- Quantification: Carefully withdraw a known volume of the supernatant (the saturated solution). Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using an appropriate analytical technique, such as UV-Vis spectroscopy or HPLC.
- Calculation: Calculate the solubility in units such as g/L or mol/L.



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*Shake-flask method for solubility determination.*

## Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the structural features of **3-Bromo-2-chloro-6-fluorobenzaldehyde** allow for the prediction of its key spectroscopic characteristics.

- $^1\text{H}$  NMR: The spectrum is expected to show two aromatic protons, likely appearing as doublets or doublet of doublets in the range of 7.0-8.0 ppm. The aldehyde proton will be a singlet significantly downfield, typically between 9.5 and 10.5 ppm.
- $^{13}\text{C}$  NMR: The spectrum will show seven distinct carbon signals. The aldehyde carbonyl carbon will be the most downfield signal (around 185-195 ppm). The six aromatic carbons will appear between 110-160 ppm, with their chemical shifts influenced by the attached halogens.
- IR Spectroscopy: Key absorption bands are expected for the C=O stretch of the aldehyde ( $1690\text{-}1715\text{ cm}^{-1}$ ), C-H stretch of the aldehyde (two bands around  $2720$  and  $2820\text{ cm}^{-1}$ ), aromatic C=C stretching ( $1450\text{-}1600\text{ cm}^{-1}$ ), and C-halogen (C-F, C-Cl, C-Br) stretches in the fingerprint region (below  $1200\text{ cm}^{-1}$ ).
- Mass Spectrometry: The mass spectrum will show a molecular ion peak ( $\text{M}^+$ ) at  $m/z \approx 236$  (for  $^{79}\text{Br}$  and  $^{35}\text{Cl}$ ). The presence of bromine and chlorine isotopes will result in a characteristic isotopic pattern for the molecular ion peak and fragment ions.

## Chemical Reactivity and Synthetic Applications

The reactivity of **3-Bromo-2-chloro-6-fluorobenzaldehyde** is governed by the interplay of its functional groups: the electrophilic aldehyde and the variously substituted aromatic ring.

- Aldehyde Group Reactivity: The aldehyde carbonyl is susceptible to nucleophilic attack. It can undergo standard aldehyde transformations such as oxidation to a carboxylic acid, reduction to an alcohol, and conversion to alkenes via the Wittig reaction. The electron-withdrawing halogens on the ring increase the electrophilicity of the carbonyl carbon, potentially accelerating these reactions compared to unsubstituted benzaldehyde.[\[11\]](#)
- Aromatic Ring Reactivity: The aromatic ring is electron-deficient due to the presence of the aldehyde and three halogen substituents. This makes it a suitable substrate for nucleophilic aromatic substitution ( $\text{S}_{\text{N}}\text{Ar}$ ) reactions, although the relative leaving group ability ( $\text{F} > \text{Cl} > \text{Br}$ ) and steric hindrance will influence the regioselectivity. The bromine atom makes the molecule an excellent candidate for palladium-catalyzed cross-coupling reactions, such as

the Suzuki-Miyaura coupling, allowing for the formation of C-C bonds at the 3-position.[12] This is a powerful tool for building molecular complexity in the synthesis of pharmaceuticals and advanced materials.[13][14]

## Safety and Handling

**3-Bromo-2-chloro-6-fluorobenzaldehyde** is classified as a hazardous substance and should be handled with appropriate precautions.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[4]
- Precautionary Measures:
  - Handle only in a well-ventilated area, preferably in a chemical fume hood.
  - Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
  - Avoid breathing dust, fumes, or vapors.
  - Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[1]

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## References

- 1. chemscene.com [chemscene.com]
- 2. chemscene.com [chemscene.com]
- 3. chemwhat.com [chemwhat.com]
- 4. achmem.com [achmem.com]



- 5. 3-Bromo-2-chloro-6-fluorobenzaldehyde | CAS#:1114809-11-8 | Chemsrsc [chemsrc.com]
- 6. Differential scanning calorimetry [cureffi.org]
- 7. scielo.br [scielo.br]
- 8. aurigaresearch.com [aurigaresearch.com]
- 9. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. 3-Bromo-6-chloro-2-fluorobenzaldehyde|886615-30-1 [benchchem.com]
- 14. innospk.com [innospk.com]
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